molecular formula C8H8N2O6 B3150277 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid CAS No. 685879-38-3

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

Cat. No. B3150277
M. Wt: 228.16 g/mol
InChI Key: BCQSFUSFJMIGJM-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid is a synthetic intermediate . It has a molecular formula of C8H8N2O6 and a molecular weight of 228.16 g/mol .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion then reacts with SO2/HSO3– in water to yield 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid consists of a pyridine ring substituted with two methoxy groups at the 2 and 6 positions, a nitro group at the 5 position, and a carboxylic acid group at the 3 position .


Chemical Reactions Analysis

The nitropyridines, including 2,6-Dimethoxy-5-nitropyridine-3-carboxylic Acid, can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

Electrophilic Substitution Reactions

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid's derivatives are involved in various electrophilic substitution reactions. One study explores the kinetics of nitration in substituted pyridines, which is a critical step in synthesizing various heterocyclic compounds with potential applications in pharmaceuticals and other industries (Johnson, Katritzky, & Viney, 1967).

Electroorganic Synthesis

In electroorganic chemistry, derivatives of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid can be utilized in the synthesis of other compounds. For example, the electrochemical carboxylation of related compounds at a cathode surface is an innovative method to produce valuable intermediates for further chemical transformations (Raju, Mohan, & Reddy, 2003).

Hydrogen Bonding Studies

Compounds related to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid have been used to study hydrogen bonding interactions, which are fundamental in understanding molecular structures and interactions. Such studies are vital in crystallography and material science (Glidewell, Low, Melguizo, & Quesada, 2003).

Anticoccidial Agents Synthesis

The derivatives of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid have been explored for synthesizing anticoccidial agents. These are compounds used to treat coccidiosis, a parasitic disease in poultry and livestock (Morisawa, Kataoka, & Kitano, 1977).

Material Science Applications

In material science, related compounds of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid are used in studying the formation of certain crystalline structures and their properties. This is crucial for developing new materials with specific characteristics (Ma & Zhu, 2008).

Photolabile Protecting Groups

Derivatives of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid can act as photolabile protecting groups. These are used in organic synthesis to protect reactive functional groups from undesirable reactions and can be removed by light (Russell et al., 2010).

Biochemical Research

In the field of biochemistry, the structural and reactivity studies of compounds related to 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid help understand biochemical processes. This includes understanding enzyme mechanisms and designing enzyme inhibitors (Komor et al., 2012).

Catalysis and Green Chemistry

Derivatives of 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid are also significant in catalysis and green chemistry. Studies explore their use in selective oxidations using environmentally friendly methods (Fraga-Dubreuil et al., 2007).

Safety And Hazards

The safety data sheet for 5-Nitropyridine-2-carboxylic acid, a related compound, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation .

properties

IUPAC Name

2,6-dimethoxy-5-nitropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-6-4(8(11)12)3-5(10(13)14)7(9-6)16-2/h3H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCQSFUSFJMIGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698198
Record name 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid

CAS RN

685879-38-3
Record name 2,6-Dimethoxy-5-nitropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Sriram, P Senthilkumar, M Dinakaran… - Journal of medicinal …, 2007 - ACS Publications
Fifty-one 1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro-6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acids were synthesized and evaluated for …
Number of citations: 55 pubs.acs.org
M Dinakaran, P Senthilkumar, P Yogeeswari… - Biomedicine & …, 2009 - Elsevier
Sixteen novel 3-nitro-2-(sub)-5,12-dihydro-5-oxobenzothiazolo[3,2-a]-1,8-naphthyridine-6-carboxylic acids were synthesized from 2,6-dimethoxynicotinic acid and 2-aminothiophenol …
Number of citations: 25 www.sciencedirect.com

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